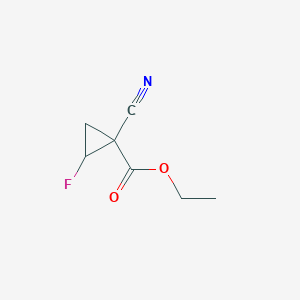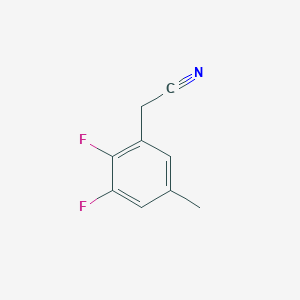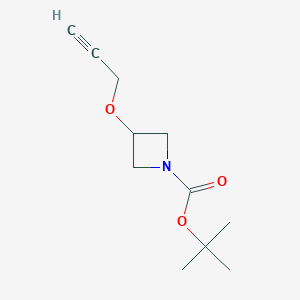
tert-Butyl 3-(2-propynyloxy)-1-azetidinecarboxylate
Vue d'ensemble
Description
“tert-Butyldimethyl(2-propynyloxy)silane” is an alkyne used in organic synthesis . It contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 triple bond .
Synthesis Analysis
This compound may be used in the synthesis of ®-2,3-pentadecadien-1-ol and (S)-ethyl 5-(tert-butyldimethylsilyloxy)-2-hydroxy-2-phenylpent-3-ynoate .
Molecular Structure Analysis
The molecular formula of “tert-Butyldimethyl(2-propynyloxy)silane” is C9H18OSi, and it has a molar mass of 170.32 g/mol .
Chemical Reactions Analysis
As an alkyne, “tert-Butyldimethyl(2-propynyloxy)silane” can participate in various organic reactions .
Physical And Chemical Properties Analysis
The compound has a density of 0.8±0.1 g/cm3, a boiling point of 157.8±13.0 °C at 760 mmHg, and a vapor pressure of 3.5±0.3 mmHg at 25°C. Its enthalpy of vaporization is 37.8±3.0 kJ/mol, and its flash point is 38.8±10.0 °C .
Applications De Recherche Scientifique
1. Regioselective Synthesis
Research has demonstrated the efficient regioselective synthesis of complex molecules using tert-butyl azetidine derivatives. For example, Hajra et al. (2019) reported the regioselective C3-peroxylation of spiro-aziridine and spiro-epoxy oxindoles with tert-butyl hydroperoxide, enabling the synthesis of 3-peroxyoxindoles and their rearranged products (Hajra, Hazra, Saleh, & Mondal, 2019).
2. Palladium-Catalyzed Pyridylation
Zhang et al. (2017) developed a palladium-catalyzed pyridylation of 1-tert-butoxycarbonyl-3-iodoazetidine, yielding heteroarylazetidines. This process showcases the application of tert-butyl azetidine derivatives in producing diverse heterocyclic compounds (Zhang, Geng, Li, Zou, Wu, & Wu, 2017).
3. Synthesis of Masked Dipoles
Yadav and Sriramurthy (2005) demonstrated that silylmethyl-substituted aziridine and azetidine, including tert-butyl derivatives, can act as masked 1,3- and 1,4-dipoles for cycloaddition reactions. This is crucial for the synthesis of various nitrogen-containing heterocycles (Yadav & Sriramurthy, 2005).
4. Novel Compound Synthesis
Meyers et al. (2009) reported the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivations, demonstrating the versatility of tert-butyl azetidine derivatives in synthesizing novel compounds (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Safety and Hazards
“tert-Butyldimethyl(2-propynyloxy)silane” is classified as a flammable liquid (Category 3), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2). It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
tert-butyl 3-prop-2-ynoxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSYPFHNRORID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



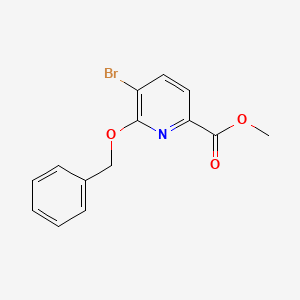
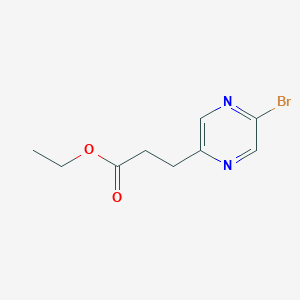
![4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile](/img/structure/B1408968.png)

![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B1408972.png)
![trans-2-Fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408974.png)
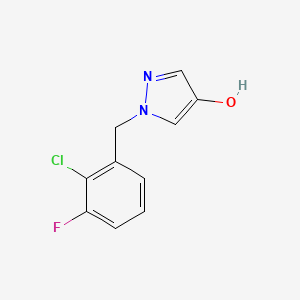
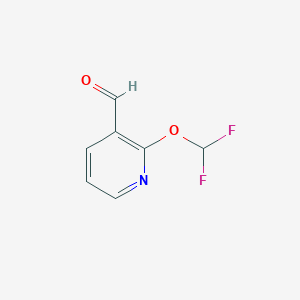
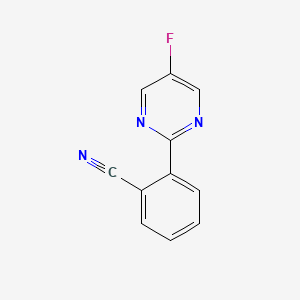
![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)

